Salor-int l249823-1ea
Overview
Description
Salor-int l249823-1ea is a chemical compound identified by its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l249823-1ea involves multiple steps, starting from basic organic compounds. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, under controlled conditions.
Intermediate Formation: The intermediate compounds are purified and subjected to further reactions, such as oxidation or reduction, to form the desired product.
Final Product: The final product is isolated and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large batches with precise control over temperature and pressure.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Salor-int l249823-1ea undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced using reducing agents to form reduced products.
Substitution: Where one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Salor-int l249823-1ea is utilized in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Salor-int l249823-1ea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Salor-int l249823-1ea can be compared with other similar compounds, such as:
- Salor-int l249823-2ea
- Salor-int l249823-3ea
These compounds share similar structures but may differ in their reactivity, stability, or specific applications. This compound is unique due to its specific chemical properties and the range of reactions it can undergo.
Properties
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-14-5-7-15(8-6-14)13-26-16-17(23(3)20(28)24(4)18(16)27)21-19(26)25-11-9-22(2)10-12-25/h5-8H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRWVFCISPATTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114831 | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332904-77-5 | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332904-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dihydro-1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIMETHYL-7-(4-METHYLBENZYL)-8-(4-METHYL-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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